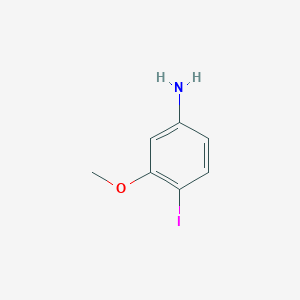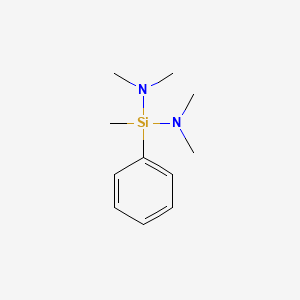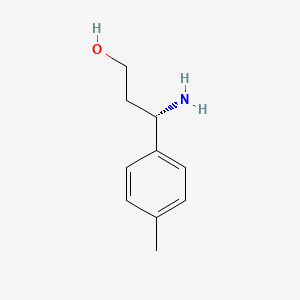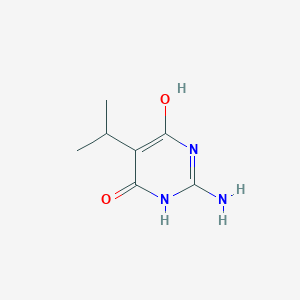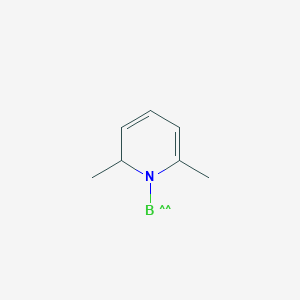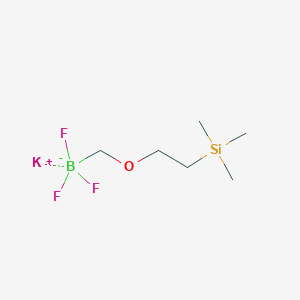
Trifluoroborato de potasio (2-trimetilsilil)-etoxi-metil
Descripción general
Descripción
Potassium (2-trimethylsilyl)-ethoxymethyl trifluoroborate is an organotrifluoroborate compound that has gained significant attention in the field of organic chemistry. This compound is known for its stability and versatility, making it a valuable reagent in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling .
Aplicaciones Científicas De Investigación
Potassium (2-trimethylsilyl)-ethoxymethyl trifluoroborate has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
Potassium (2-trimethylsilyl)-ethoxymethyl trifluoroborate is a type of organotrifluoroborate . Organotrifluoroborates are known to be powerful reagents for both carbon–carbon and carbon–heteroatom bond-forming processes . The primary targets of Potassium (2-trimethylsilyl)-ethoxymethyl trifluoroborate are therefore the carbon atoms in organic compounds that are involved in these bond-forming processes .
Mode of Action
Potassium (2-trimethylsilyl)-ethoxymethyl trifluoroborate interacts with its targets by serving as a “protected” form of boronic acids . It can be slowly hydrolyzed to its reactive boronate form under basic reaction conditions . In this manner, it represents a stable reservoir for its more reactive counterparts .
Biochemical Pathways
The biochemical pathways affected by Potassium (2-trimethylsilyl)-ethoxymethyl trifluoroborate are primarily those involving carbon–carbon and carbon–heteroatom bond-forming processes . The compound’s unique reactivity patterns have led to significant progress in the synthesis and utilization of organotrifluoroborate salts in organic transformations .
Pharmacokinetics
Organotrifluoroborates, in general, are known to be reliably stable, monomeric, crystalline solids with indefinite shelf-lives . These properties suggest that the compound may have good bioavailability.
Result of Action
The molecular and cellular effects of Potassium (2-trimethylsilyl)-ethoxymethyl trifluoroborate’s action are primarily the formation of new carbon–carbon and carbon–heteroatom bonds . This can lead to the synthesis of new organic compounds or the modification of existing ones .
Action Environment
The action of Potassium (2-trimethylsilyl)-ethoxymethyl trifluoroborate is influenced by environmental factors such as temperature and pH. The compound is stable at ambient temperature , and its reactivity can be controlled by adjusting the pH of the reaction environment . The efficacy and stability of the compound are therefore highly dependent on these environmental conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium (2-trimethylsilyl)-ethoxymethyl trifluoroborate typically involves the reaction of 2-(trimethylsilyl)ethanol with boron trifluoride etherate, followed by the addition of potassium fluoride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron trifluoride .
Industrial Production Methods
Industrial production methods for potassium (2-trimethylsilyl)-ethoxymethyl trifluoroborate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Potassium (2-trimethylsilyl)-ethoxymethyl trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with potassium (2-trimethylsilyl)-ethoxymethyl trifluoroborate include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF). The reactions are typically carried out under inert atmosphere conditions to prevent oxidation .
Major Products Formed
The major products formed from reactions involving potassium (2-trimethylsilyl)-ethoxymethyl trifluoroborate are often complex organic molecules with new carbon-carbon bonds, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .
Comparación Con Compuestos Similares
Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium vinyltrifluoroborate
- Potassium allyltrifluoroborate
Comparison
Potassium (2-trimethylsilyl)-ethoxymethyl trifluoroborate is unique due to its stability and the presence of the trimethylsilyl group, which provides additional steric protection and enhances its reactivity in certain reactions. Compared to other organotrifluoroborates, it offers improved performance in specific cross-coupling reactions, making it a valuable reagent in organic synthesis .
Propiedades
IUPAC Name |
potassium;trifluoro(2-trimethylsilylethoxymethyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15BF3OSi.K/c1-12(2,3)5-4-11-6-7(8,9)10;/h4-6H2,1-3H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFAQXNICJQMDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](COCC[Si](C)(C)C)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15BF3KOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20647870 | |
| Record name | Potassium trifluoro{[2-(trimethylsilyl)ethoxy]methyl}borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20647870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1027642-28-9 | |
| Record name | Potassium trifluoro{[2-(trimethylsilyl)ethoxy]methyl}borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20647870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







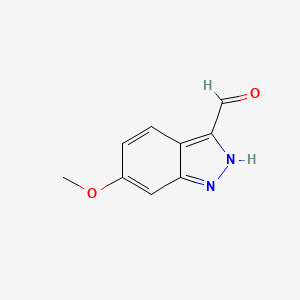
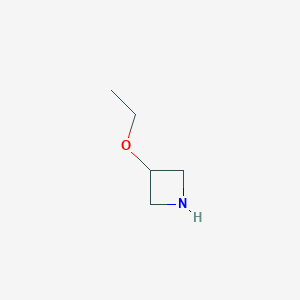
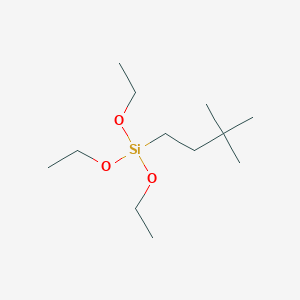
![4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B1593064.png)
